![molecular formula C17H20N3NaO4S B016253 (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt CAS No. 102418-74-6](/img/structure/B16253.png)
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt
Overview
Description
“(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt” is also known as “N-(+)-Biotinyl-4-aminobenzoic acid sodium salt”, “N-Biotinyl-p-aminobenzoic acid sodium salt”, and "Sodium N-(+)-biotinyl-4-aminobenzoate" . It is a crucial compound used in the biomedical industry, acting as a precursor for designing novel drugs targeting biotin-dependent enzymes, aiding in the treatment of various disorders related to biotin deficiencies .
Molecular Structure Analysis
The empirical formula of “(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt” is C17H20N3NaO4S . Its molecular weight is 385.41 .Chemical Reactions Analysis
“(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt” is a fluorogenic substrate for the determination of Biotinidase activity . It is hydrolyzed by biotinidase, which cleaves biotin amide to give biotin in vivo .Scientific Research Applications
Pharmaceutical Intermediate
This compound is used as a Pharmaceutical intermediate . It plays a crucial role in the production of various pharmaceutical products. The exact application can vary based on the specific drug being produced.
Synthesis of Tetrahydrofolic Acid
4-Aminobenzoic acid, a component of this compound, is an intermediate in the synthesis of tetrahydrofolic acid . Tetrahydrofolic acid is essential for many non-mammalian organisms, including bacteria and fungi, as it plays critical roles in the metabolism of nucleic acid precursors, several amino acids, and methylation reactions .
Metabolism in Mammals
In mammals, 4-Aminobenzoic acid is metabolized by a variety of enzymes, including N-acetyltransferases . This process is crucial for the normal functioning of the mammalian metabolic system.
Utilization by Gut Microbiota
4-Aminobenzoic acid may also be utilized by bacteria or fungi that are living in mammalian organisms, including those resident in the gut . This highlights its potential role in maintaining gut health and microbiota balance.
Enhanced Lipophilicity
The modification of the amino group in 4-Aminobenzoic acid can result in altered vitamin function in susceptible strains and novel derivatives with an enhanced lipophilicity . This may promote limited absorption and intracellular accumulation of PABA via passive diffusion .
Research Use
This compound is marked as RUO – Research Use Only . This means it is primarily used in laboratory research settings, and not intended for diagnostic or therapeutic use.
Mechanism of Action
Target of Action
The primary target of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt is 4-aminobenzoic acid (PABA) . PABA is an essential nutrient for many human pathogens but is dispensable for humans . It is a versatile reagent for structure extension through linear hydrogen-bonding associations, involving both the carboxylic acid and amine functional groups .
Mode of Action
The compound interacts with its target, PABA, through a molecular hybridization approach. This involves combining two pharmacophores: the vitamin-like molecule PABA and various aromatic aldehydes, including salicylaldehydes .
Biochemical Pathways
PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . The affected pathway is the folate synthesis pathway, which is crucial for the survival of many human pathogens .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability .
Result of Action
The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus . Some of the Schiff bases also exhibited notable cytotoxicity for the cancer HepG2 cell line .
Action Environment
The compound’s solubility in water suggests that it may be influenced by the hydration status of the environment .
Safety and Hazards
properties
IUPAC Name |
sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/q;+1/p-1/t12-,13-,15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXZKFYBAOWERX-HZPCBCDKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N3NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635548 | |
Record name | Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt | |
CAS RN |
102418-74-6 | |
Record name | Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.